Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester

Non-isocyanate polyurea synthesis Trans-ureation polymerization Carbamate reactivity

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester (CAS 7450-63-7), synonymously dimethyl-4,4′-methylenediphenyl dicarbamate (MDC), is a bifunctional aromatic carbamate (C₁₇H₁₈N₂O₄, MW 314.34 g·mol⁻¹). It serves as a pivotal non-phosgene intermediate for the production of methylene diphenyl diisocyanate (MDI) and related polyurethane precursors.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
CAS No. 7450-63-7
Cat. No. B1619393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester
CAS7450-63-7
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC
InChIInChI=1S/C17H18N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyIDMPEWXHBJHVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (Methylenedi-4,1-Phenylene)Bis-, Dimethyl Ester (CAS 7450-63-7): Procurement-Ready Profile of a Key MDI Precursor


Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester (CAS 7450-63-7), synonymously dimethyl-4,4′-methylenediphenyl dicarbamate (MDC), is a bifunctional aromatic carbamate (C₁₇H₁₈N₂O₄, MW 314.34 g·mol⁻¹) . It serves as a pivotal non-phosgene intermediate for the production of methylene diphenyl diisocyanate (MDI) and related polyurethane precursors [1]. Commercially available at ≥95% purity , this white solid is soluble in organic solvents and exhibits two reactive carbamate termini bridged by a methylenediphenylene core, enabling stepwise thermal decomposition to diisocyanate or alternative trans-ureation pathways to polyureas.

Why Interchanging Diphenylcarbamate Analogues for Carbamic Acid, (Methylenedi-4,1-Phenylene)Bis-, Dimethyl Ester Fails in Controlled Polymerization


Superficial substitution of this dimethyl ester (4,4′-DM-MDC) with its diphenyl analogue (4,4′-DP-MDC) or mono-carbamate congeners leads to markedly divergent reactivity profiles. A head-to-head trans-ureation study demonstrated that while DP-MDC undergoes facile, catalyst-free polymerization in tetramethylene sulfone (TMS) at 140 °C, the dimethyl ester 4,4′-DM-MDC is “in-efficient” under identical conditions [1]. Conversely, in Zn(OAc)₂-catalysed synthesis, the induction period for MDC formation is substantially more pronounced than for methyl N-phenyl carbamate (MPC) [2]. These quantifiable kinetic and reactivity distinctions mean that generic replacement alters reaction trajectories, jeopardising yield, selectivity, and process design. The following evidence items provide the quantitative basis for informed procurement and utilisation decisions.

Quantitative Differentiation Evidence for Carbamic Acid, (Methylenedi-4,1-Phenylene)Bis-, Dimethyl Ester: Head-to-Head and Cross-Study Comparisons


Trans-Ureation Reactivity: Dimethyl Ester (4,4′-DM-MDC) vs. Diphenyl Ester (4,4′-DP-MDC)

In a direct comparative study, the target dimethyl ester (4,4′-DM-MDC) was evaluated alongside its diphenyl analogue (4,4′-DP-MDC) for solvent-assisted trans-ureation polymerisation. Under identical solvent conditions (tetramethylene sulfone at 140 °C, no catalyst), 4,4′-DM-MDC was found to be “in-efficient,” whereas 4,4′-DP-MDC underwent “extremely facile” polymerisation to high-molecular-weight polyureas [1]. This constitutes a qualitatively dramatic and quantitatively documented reactivity divergence that dictates the choice of precursor for non-isocyanate polyurea (NIR) processes.

Non-isocyanate polyurea synthesis Trans-ureation polymerization Carbamate reactivity

Induction Period Divergence in Zn(OAc)₂-Catalysed Carbamate Synthesis: MDC vs. MPC

Li et al. (2017) systematically compared the synthesis kinetics of dimethyl-4,4′-methylenediphenyl dicarbamate (MDC, the target compound) and methyl N-phenyl carbamate (MPC, the mono-carbamate analogue) using Zn(OAc)₂ catalyst and dimethyl carbonate. An induction period was observed in both cases; however, it was “more evident in the case of MDC” [1]. Concomitantly, the active catalytic species differed: Zn₄O(OAc)₆ dominated MDC synthesis, whereas Zn(OAc)₂ itself was the primary active species for MPC. This difference has direct implications for reactor start-up protocols and catalyst management strategies when scaling MDC production.

Carbamate synthesis kinetics Zn(OAc)₂ catalysis Reaction induction period

Synthetic Yield Comparison for MDC: Zn(OAc)₂ vs. ZnCl₂ Catalyst Systems

Two independent studies provide comparable yield data for the synthesis of the target compound from 4,4′-methylenedianiline and dimethyl carbonate. Baba et al. (2002) reported a 98% isolated yield of dimethyl-4,4′-methylenediphenyldicarbamate using Zn(OAc)₂·2H₂O (evacuated at 383 K) at 453 K for 2 h [1]. In contrast, Zhang et al. (2002) achieved an 87.4% MDC yield using ZnCl₂ as catalyst with nitrobenzene as solvent under optimized conditions [2]. While these are cross-study comparisons with minor condition variations, the 10.6-percentage-point yield advantage of the Zn(OAc)₂ system translates directly to lower raw material cost and reduced waste burden in a procurement-scale evaluation.

Methoxycarbonylation Dicarbamate yield Catalyst screening

Thermal Decomposition of MDC to MDI: Catalyst-Dependent Yield and Selectivity

The thermal decomposition of the target dimethyl ester (MDC) to methylene diphenyl diisocyanate (MDI) has been investigated with several catalyst systems. Zhang et al. (2002) reported that zinc powder catalyst delivered an MDI yield of 87.3%, representing a 65.7% increase over the uncatalysed thermal decomposition baseline [1]. Separately, Guan (2009) demonstrated that a ZnO/Zn composite catalyst (1:1 mass ratio, 1.6% catalyst loading) at 250 °C gave 99.2% MDC conversion with a 4,4′-MDI monomer yield of 67.3% in a pressurised autoclave reactor [2]. These data illustrate the strong catalyst dependence of product distribution and underscore that MDI yield can vary by over 20 percentage points depending on the catalytic system selected, making catalyst choice a critical procurement and process parameter.

Non-phosgene MDI production Thermal decomposition Catalytic cracking

By-Product Profile Characterisation in MDC Synthesis from MDA and DMC

Qiu et al. (2007) identified and structurally characterised the by-products formed during catalytic synthesis of 4,4′-methylenedimethyldiphenylcarbamate (MDC) from 4,4′-methylenedianiline (MDA) and dimethyl carbonate (DMC) [1]. The main side reactions involve competing N-methylation pathways yielding N-methylated derivatives alongside the desired N-methoxycarbonylation product. Understanding this by-product distribution is essential for designing purification protocols and assessing the fitness of a given MDC lot for subsequent thermal decomposition, as residual N-methylated impurities can poison downstream MDI catalysts or generate undesired isocyanate isomers.

By-product identification N-methoxycarbonylation Process selectivity

Proven Application Scenarios for Carbamic Acid, (Methylenedi-4,1-Phenylene)Bis-, Dimethyl Ester (MDC) Based on Quantitative Evidence


Non-Phosgene MDI Production via Catalytic Thermal Decomposition

MDC is the direct precursor in the three-step non-phosgene route to methylene diphenyl diisocyanate (MDI). Thermal decomposition over zinc powder catalyst delivers an MDI yield of 87.3%—a 65.7% improvement over the uncatalysed baseline [1]. This application leverages the dimethyl ester’s favourable leaving-group properties (methanol vs. phenol) for cleaner MDI synthesis compared to diphenyl carbamate analogues, making it the preferred intermediate for phosgene-free MDI plants.

Controlled-Reactivity Precursor for Non-Isocyanate Polyurea (NIR) Synthesis

When a slower, more controllable trans-ureation polymerisation profile is required—for example, in the fabrication of urea prepolymers or elastomers—the dimethyl ester (4,4′-DM-MDC) is purposefully selected over the excessively reactive diphenyl ester (4,4′-DP-MDC), which polymerises extremely facilely even without catalyst [1]. This allows step-growth control that is unattainable with DP-MDC under identical solvent and temperature conditions.

Catalyst and Process Optimisation for Dicarbamate Synthesis

The pronounced induction period observed for MDC synthesis, relative to MPC, together with the identified active species Zn₄O(OAc)₆ [1], provides a kinetic handle for reactor design. Process engineers can implement catalyst pre-activation or seeding strategies to mitigate the induction lag, enabling continuous-flow MDC production. The 98% yield achievable with Zn(OAc)₂ [2] further supports its selection for industrial-scale methoxycarbonylation.

High-Purity MDC as an Analytical and Synthetic Building Block

Commercial MDC at ≥95% purity [1] serves as a reliable starting material for the preparation of MDI reference standards, for kinetic studies of carbamate thermolysis, and as a protected diamine equivalent in medicinal chemistry. The well-characterised by-product profile [2] ensures that users can specify appropriate purity grades to avoid N-methylated contaminants that interfere with downstream isocyanate chemistry.

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